2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile
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Overview
Description
2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile is a complex organic compound that features both indole and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst.
Attachment of the Sulfanyl Group: The indole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Formation of the Pyridine Moiety: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate aldehydes and nitriles.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The indole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole and pyridine derivatives.
Scientific Research Applications
2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for synthesizing more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can interact with aromatic amino acids in proteins, while the pyridine ring can participate in hydrogen bonding and π-π interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as tryptophan and indole-3-acetic acid share the indole moiety.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine share the pyridine ring.
Uniqueness
2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile is unique due to the combination of indole and pyridine moieties linked by a sulfanyl group. This unique structure imparts distinct chemical and biological properties that are not observed in simpler indole or pyridine derivatives .
Properties
Molecular Formula |
C18H17N3OS |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C18H17N3OS/c1-12-9-13(2)20-18(15(12)10-19)23-11-17(22)21-8-7-14-5-3-4-6-16(14)21/h3-6,9H,7-8,11H2,1-2H3 |
InChI Key |
VCJJHIUWRPLDOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)N2CCC3=CC=CC=C32)C |
Origin of Product |
United States |
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